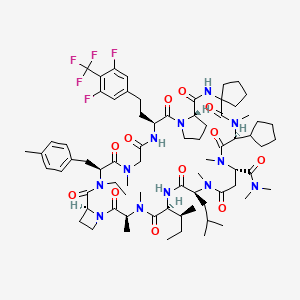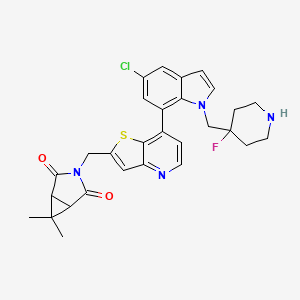
PROTAC STAT3 degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC STAT3 degrader-2 is a selective and efficacious compound designed to degrade the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of STAT3 is associated with the progression of several cancers, making it an attractive target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PROTAC STAT3 degrader-2 is synthesized using a heterobifunctional approach, where one part of the molecule binds to STAT3 and the other part binds to an E3 ubiquitin ligase. The synthesis involves the coupling of a small molecule that specifically binds to STAT3 with an E3 ubiquitin ligase-targeted component . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the preparation of stock solutions in DMSO, followed by the addition of PEG300 and Tween 80 to achieve the desired concentration and formulation .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC STAT3 degrader-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
PROTAC STAT3 degrader-2 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of PROTAC STAT3 degrader-2 involves the formation of a ternary complex between the compound, STAT3, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of STAT3, leading to its subsequent degradation by the ubiquitin-proteasome system. The degradation of STAT3 results in the suppression of its transcriptional network, thereby inhibiting cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
UM-STAT3-1218: A highly potent STAT3 degrader that demonstrates significant selectivity and efficacy.
Uniqueness
PROTAC STAT3 degrader-2 is unique in its ability to selectively degrade STAT3 protein with high efficacy. It has shown promising results in preclinical studies, making it a valuable tool for cancer research and therapeutic development .
Propriétés
Formule moléculaire |
C59H60F2N9O13P |
|---|---|
Poids moléculaire |
1172.1 g/mol |
Nom IUPAC |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C59H60F2N9O13P/c60-59(61,84(81,82)83)38-21-23-41-37(31-38)32-43(63-41)53(75)65-44-33-68(49(73)20-11-3-1-2-6-13-34-18-12-19-40-50(34)58(80)70(56(40)78)46-26-28-48(72)66-55(46)77)30-29-39-22-25-45(69(39)57(44)79)54(76)64-42(24-27-47(62)71)52(74)67-51(35-14-7-4-8-15-35)36-16-9-5-10-17-36/h4-5,7-10,12,14-19,21,23,31-32,39,42,44-46,51,63H,1-3,11,20,22,24-30,33H2,(H2,62,71)(H,64,76)(H,65,75)(H,67,74)(H,66,72,77)(H2,81,82,83)/t39-,42+,44+,45+,46?/m1/s1 |
Clé InChI |
ZMCYXBJXBBCEIP-DYGUMZBISA-N |
SMILES isomérique |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canonique |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


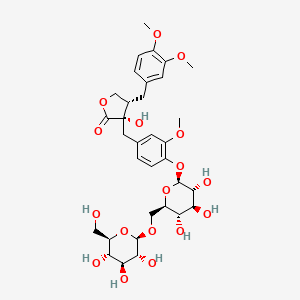
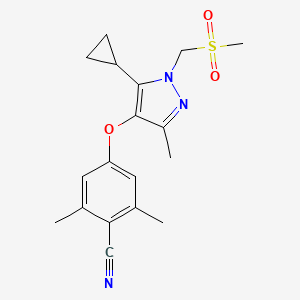
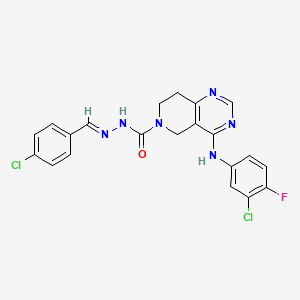
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
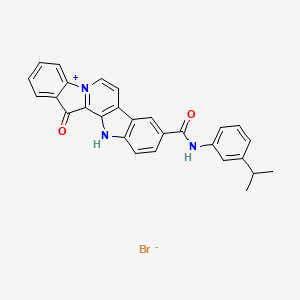
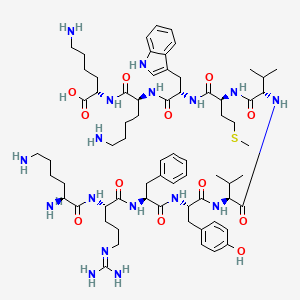
![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)


methyl phosphate](/img/structure/B12389324.png)
